molecular formula C14H10ClNO3 B2978230 4-[(4-chlorophenyl)methyl]-4H-furo[3,2-b]pyrrole-5-carboxylic acid CAS No. 1146291-70-4

4-[(4-chlorophenyl)methyl]-4H-furo[3,2-b]pyrrole-5-carboxylic acid

Cat. No.: B2978230
CAS No.: 1146291-70-4
M. Wt: 275.69
InChI Key: JHVAQZQWQOPQBD-UHFFFAOYSA-N
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Description

Chemical Structure and Synthesis 4-[(4-Chlorophenyl)methyl]-4H-furo[3,2-b]pyrrole-5-carboxylic acid is a heterocyclic compound featuring a fused furan-pyrrole core substituted with a (4-chlorophenyl)methyl group at the 4-position and a carboxylic acid moiety at the 5-position. Its molecular formula is estimated as C₁₄H₁₁ClNO₃ (derived from structural analogs in and substitution patterns), with a molecular weight of approximately 276.7 g/mol.

The compound is synthesized via alkylation of methyl 4H-furo[3,2-b]pyrrole-5-carboxylate intermediates using alkyl halides in dimethylformamide (DMF) with sodium hydride as a base . Subsequent hydrolysis or derivatization yields the carboxylic acid or acyl chloride forms, which are precursors to bioactive carboxamides .

Biological Activity This compound is a potent inhibitor of D-amino acid oxidase (DAAO), an enzyme regulating D-serine levels critical for NMDA receptor function in the brain. Studies demonstrate its role in enhancing memory performance and long-term potentiation in rodent models, positioning it as a candidate for cognitive disorder therapeutics .

Properties

IUPAC Name

4-[(4-chlorophenyl)methyl]furo[3,2-b]pyrrole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClNO3/c15-10-3-1-9(2-4-10)8-16-11-5-6-19-13(11)7-12(16)14(17)18/h1-7H,8H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHVAQZQWQOPQBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C3=C(C=C2C(=O)O)OC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-chlorophenyl)methyl]-4H-furo[3,2-b]pyrrole-5-carboxylic acid typically involves the condensation of a furan derivative with a pyrrole derivative under acidic conditions. One common method involves the use of methanesulfonic acid (MsOH) as a catalyst under reflux conditions in methanol (MeOH) to achieve the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[(4-chlorophenyl)methyl]-4H-furo[3,2-b]pyrrole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the furan and pyrrole rings.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid (HNO3).

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

4-[(4-chlorophenyl)methyl]-4H-furo[3,2-b]pyrrole-5-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(4-chlorophenyl)methyl]-4H-furo[3,2-b]pyrrole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Thieno[3,2-b]pyrrole-5-carboxylic Acid Derivatives

  • Structural Difference: Replacement of the furan oxygen with sulfur in the thieno[3,2-b]pyrrole scaffold increases molecular weight (e.g., 2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid: 169.18 g/mol) and alters electronic properties due to sulfur’s polarizability .
  • Biological Activity: Thieno analogs exhibit antimicrobial and antiparasitic activity, such as inhibition of Giardia duodenalis , contrasting with the neurological focus of the furan-based compound.

Ester Derivatives

  • Methyl 4H-furo[3,2-b]pyrrole-5-carboxylate : A key intermediate (MW: 165.15 g/mol ), this ester is hydrolyzed to the carboxylic acid form. Its stability under acidic conditions facilitates further derivatization .
  • Functionalized Esters : Derivatives like methyl 2-formyl-4-methyl-4H-furo[3,2-b]pyrrole-5-carboxylate (MW: 207.18 g/mol ) introduce aldehyde groups for cross-coupling reactions, enabling diverse pharmacological modifications .

Alkyl-Substituted Analogs

  • 4-Trifluoromethylphenyl Derivatives : Electron-withdrawing substituents (e.g., 2-[3-(trifluoromethyl)phenyl]furo[3,2-b]pyrrole-5-carboxylic acid) improve metabolic stability and binding affinity in enzyme inhibition assays .

Chlorophenyl-Substituted Analogs

Data Table: Key Structural and Functional Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Biological Activity Reference ID
4-[(4-Chlorophenyl)methyl]-4H-furo[3,2-b]pyrrole-5-carboxylic acid C₁₄H₁₁ClNO₃ 276.7 (4-Chlorophenyl)methyl DAAO inhibition, cognitive enhancement
2-Methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid C₇H₇NO₂S 169.18 Methyl, thiophene core Antimicrobial (Giardia)
Methyl 4H-furo[3,2-b]pyrrole-5-carboxylate C₈H₇NO₃ 165.15 Methyl ester Synthetic intermediate
4-Methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid C₈H₇NO₃ 165.15 Methyl Intermediate for acyl chlorides
2-[3-(Trifluoromethyl)phenyl]-4H-furo[3,2-b]pyrrole-5-carboxylic acid C₁₃H₈F₃NO₃ 283.2 Trifluoromethylphenyl Enhanced metabolic stability

Biological Activity

4-[(4-Chlorophenyl)methyl]-4H-furo[3,2-b]pyrrole-5-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Anticancer Activity

Research indicates that compounds with furo[3,2-b]pyrrole structures exhibit significant anticancer properties. For example, derivatives of this compound have shown cytotoxic effects against various cancer cell lines. In vitro studies demonstrate that this compound can inhibit the proliferation of human cancer cells, including breast and lung cancer cell lines, with IC50 values in the low micromolar range .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Studies have shown that it possesses moderate antibacterial effects against Gram-positive bacteria, including Staphylococcus aureus. The mechanism appears to involve disruption of bacterial cell wall synthesis .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

  • Chlorophenyl Substitution : The presence of a chlorophenyl group enhances lipophilicity and bioactivity.
  • Furo[3,2-b]pyrrole Core : This core structure is essential for maintaining the biological activity observed in related compounds.

A summary table of SAR findings is provided below:

SubstituentEffect on Activity
ChlorophenylIncreases potency
Methyl groupEnhances solubility
Carboxylic acidEssential for interaction with targets

Case Study 1: Anticancer Efficacy

In a study published in Journal of Medicinal Chemistry, researchers synthesized a series of furo[3,2-b]pyrrole derivatives, including this compound. The lead compound demonstrated significant growth inhibition in MCF-7 (breast cancer) and A549 (lung cancer) cell lines with IC50 values of 0.25 µM and 0.33 µM respectively .

Case Study 2: Antimicrobial Activity

Another study focused on evaluating the antimicrobial properties against a panel of bacterial strains. The results indicated that the compound exhibited notable antibacterial activity against Staphylococcus aureus with an MIC value of 32 µg/mL. This suggests potential for development as an antibacterial agent .

Q & A

Q. Basic

  • Hazards : Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) .
  • Precautions : Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation (P261, P271) .
  • Storage : Seal containers tightly and store at 2–8°C in a dry environment .

How can microwave irradiation optimize its synthesis?

Advanced
Microwave methods reduce reaction times from hours to minutes. For example:

  • Ester Formation : Irradiation of 4-hydroxycoumarin and aldehydes in pyridine for 3 minutes yields 94% product vs. 3 hours under classical heating .
  • Functionalization : Microwave-assisted hydrazide synthesis achieves 51–94% yields in 0.5–3 minutes .
    Advantage : Enhanced reaction efficiency and reduced side products .

How can the carboxylic acid group be functionalized for derivatives?

Q. Advanced

  • Acid Chloride Formation : React with oxalyl chloride in CH2_2Cl2_2/DMF to enable amidation or esterification .
  • Carboxhydrazides : Condense with hydrazines under microwave irradiation using p-toluenesulfonic acid as a catalyst .
  • Bioconjugation : Activate the -COOH group via EDC/NHS chemistry for protein-binding studies .

What is its role as a DAAO inhibitor, and how is this validated?

Q. Advanced

  • Mechanism : Inhibits D-amino acid oxidase (DAAO), modulating D-serine levels in neurological disorders .
  • Validation :
    • In Vitro Assays : Measure IC50_{50} values using purified DAAO enzyme and fluorometric substrates .
    • In Vivo Studies : Oral administration in rodent models to assess bioavailability and blood-brain barrier penetration .

How can contradictory data in synthesis yields or characterization be resolved?

Q. Advanced

  • Yield Discrepancies : Compare reaction conditions (e.g., microwave vs. classical heating) and purity of starting materials .
  • Spectral Contradictions : Use high-resolution NMR (500+ MHz) and heteronuclear correlation (HSQC) to resolve overlapping signals .
  • Elemental Analysis : Recalibrate instruments and verify combustion efficiency for accurate C/H/N ratios .

What scalable synthesis methods are available for industrial research?

Q. Advanced

  • Continuous Flow Thermolysis : Safe, large-scale synthesis of precursors via azidoacrylate intermediates in flow reactors .
  • Catalytic Alkylation : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates and yields .

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